molecular formula C8H10N4O3 B13099366 7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid

7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B13099366
M. Wt: 210.19 g/mol
InChI Key: AFOAFOISFHVZRC-UHFFFAOYSA-N
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Description

7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a unique structure combining an oxadiazole ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction involving suitable aldehydes or ketones.

    Functional Group Modifications: The amino and carboxylic acid groups can be introduced through standard organic transformations, such as amination and carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Reduced or hydrogenated forms of the compound.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethyl-5,6-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine: This compound shares a similar oxadiazole ring but differs in the attached pyridine ring.

    4,5-Dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine: This compound is structurally similar but lacks the amino and carboxylic acid groups.

Uniqueness

7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide additional sites for chemical modification and biological interaction. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

7-amino-4,5-dimethyl-7H-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H10N4O3/c1-3-4(8(13)14)5(9)6-7(12(3)2)11-15-10-6/h5H,9H2,1-2H3,(H,13,14)

InChI Key

AFOAFOISFHVZRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=NON=C2N1C)N)C(=O)O

Origin of Product

United States

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